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molecular formula C20H42O B8788161 3,7,11,15-Tetramethylhexadecan-3-ol CAS No. 85761-30-4

3,7,11,15-Tetramethylhexadecan-3-ol

Cat. No. B8788161
M. Wt: 298.5 g/mol
InChI Key: CVPIIXFZNPKANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04824972

Procedure details

5.8 mmol of (3R,7R)-3,7,11-trimethyldodecyl bromide are heated at reflux for 1/4 hour in 20 ml of ethyl acetate with activated magnesium. Then, there are added at 0° C. 1 g of (S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane and 0.9 g of copper(I)-2-propylacetylide (or 1.2 g of copper(I) bromide/dimethyl sulphide complex). The temperature of the reaction mixture is subsequently left to rise to room temperature and the mixture is stirred overnight. 10 ml of ammonium with ethyl ether. The extract is dried and concentrated, and the residue is distilled in a bulb-tube (b.p.0.01 =140° C.). There are obtained 1.28 g (72%) (or 1.41 g (79%) of (3R,7R,11R)-1-)2',5'-dimethoxy-3',4',6'-trimethylphenyl)-3,7,11,15-tetramethylhexadecan-3-ol as a colourless oil.
Name
(3R,7R)-3,7,11-trimethyldodecyl bromide
Quantity
5.8 mmol
Type
reactant
Reaction Step One
Name
(S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
copper(I)-2-propylacetylide
Quantity
0.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]([CH2:6][CH2:7][CH2:8][C@H:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH3:14])[CH2:3][CH2:4]Br.[Mg].CO[C:20]1[C:25](C)=C(C)C(OC)=[C:22](C)[C:21]=1[CH2:31]C[C@]1(C)OC1.[NH4+].C(OCC)(=[O:40])C>C(OCC)C>[CH3:1][C:2]([OH:40])([CH2:6][CH2:7][CH2:8][CH:9]([CH3:16])[CH2:10][CH2:11][CH2:12][CH:13]([CH3:15])[CH2:14][CH2:25][CH2:20][CH:21]([CH3:31])[CH3:22])[CH2:3][CH3:4]

Inputs

Step One
Name
(3R,7R)-3,7,11-trimethyldodecyl bromide
Quantity
5.8 mmol
Type
reactant
Smiles
C[C@@H](CCBr)CCC[C@@H](CCCC(C)C)C
Step Two
Name
(S)-4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-1,2-epoxybutane
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(=C(C(=C1C)C)OC)C)CC[C@]1(CO1)C
Step Three
Name
copper(I)-2-propylacetylide
Quantity
0.9 g
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, there are added at 0° C
WAIT
Type
WAIT
Details
The temperature of the reaction mixture is subsequently left
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
The extract is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a bulb-tube (b.p.0.01 =140° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(CC)(CCCC(CCCC(CCCC(C)C)C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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